(2-Nitrovinyl)cyclopentane
Overview
Description
(2-Nitrovinyl)cyclopentane is a highly reactive, unsaturated nitroalkene that has shown potential in various fields of research and industry. It is a cyclic compound composed of a cyclopentane ring and a nitroalkene moiety. This compound is highly sought after due to its unique physical and chemical properties that can be utilized in experimental research.
Mechanism of Action
Target of Action
Cyclopentane derivatives have been found to exhibit antioxidant properties . They may interact with reactive oxygen species (ROS) and other radicals, thereby mitigating oxidative stress within cells .
Mode of Action
These compounds have been found to act as antioxidants, neutralizing harmful radicals and preventing them from causing cellular damage .
Biochemical Pathways
As an antioxidant, it could potentially interrupt the chain reactions initiated by ROS, thereby preventing cellular damage and maintaining the integrity of cellular structures .
Pharmacokinetics
Cyclopentane derivatives have been found to improve drugs’ pharmacokinetic profiles . They can serve as either the core scaffold or an appendage to occupy a hydrophobic pocket on the target, which could influence the bioavailability of the compound .
Result of Action
Given its potential antioxidant properties, it could help protect cells from oxidative damage, maintain cellular integrity, and possibly contribute to the regulation of redox-sensitive signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Nitrovinyl)cyclopentane. For instance, the solvent used can affect the compound’s molecular electric properties , which could in turn influence its interaction with targets and its overall effectiveness. Additionally, the compound’s action could be influenced by factors such as temperature, pH, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Nitrovinyl)cyclopentane can be synthesized by several methods. One common method involves the reaction between 2-chlorocyclopentanone and sodium nitrite under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism to form the nitrovinyl compound. The product can be further purified by column chromatography or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (2-Nitrovinyl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives.
Substitution: Substituted cyclopentane derivatives with various functional groups.
Scientific Research Applications
(2-Nitrovinyl)cyclopentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules, particularly proteins.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate protein activity.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
- (2-Nitrovinyl)benzene
- (2-Nitrovinyl)thiophene
- Cyclopentane derivatives
Comparison: (2-Nitrovinyl)cyclopentane is unique due to its cyclic structure combined with a nitroalkene moiety. This combination imparts distinct reactivity and physical properties compared to linear nitroalkenes or other cyclopentane derivatives. Its ability to act as a Michael acceptor and its high reactivity make it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
[(E)-2-nitroethenyl]cyclopentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-8(10)6-5-7-3-1-2-4-7/h5-7H,1-4H2/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUJQXPQQYTYQZ-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)/C=C/[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98431-67-5 | |
Record name | 1-CYCLOPENTYL-2-NITROETHENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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